![molecular formula C22H16N4O B2665319 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone CAS No. 919247-43-1](/img/structure/B2665319.png)
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: 1H-benzo[d]imidazole, 2-bromoacetophenone
Conditions: Base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide)
Product: 2-(1H-benzo[d]imidazol-2-yl)indolizine
Final Coupling with Phenyl Group
Reactants: 2-(1H-benzo[d]imidazol-2-yl)indolizine, phenyl isocyanate
Conditions: Mild heating in an inert atmosphere
Product: (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate is then subjected to further reactions to introduce the indolizine and phenyl groups.
-
Formation of Benzimidazole Core
Reactants: Aromatic aldehyde, o-phenylenediamine
Conditions: Reflux in the presence of an acid catalyst (e.g., hydrochloric acid)
Product: 1H-benzo[d]imidazole
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the indolizine and benzimidazole rings, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
-
Substitution
- Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol or amine derivatives
Substitution: Functionalized aromatic compounds with various substituents
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone as an anticancer agent. For instance, a study demonstrated that derivatives of benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
3.1 Antiproliferative Studies
A case study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and Ehrlich ascites carcinoma cells. The results indicated that the compound exhibited an IC50 value of approximately 10 µM against EAC cells, suggesting potent anticancer activity compared to other known agents .
3.2 Mechanism of Action Investigations
Further investigations into the mechanism of action revealed that this compound triggers apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase. These findings support its potential use as a therapeutic agent in cancer treatment .
Mécanisme D'action
The mechanism of action of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole and indolizine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the indolizine group, making it less complex but still biologically active.
Activité Biologique
The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone, a derivative of benzimidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews recent findings regarding its synthesis, structural characteristics, and biological activities, including anti-diabetic effects and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation of 2-aminobenzimidazole derivatives with appropriate aldehydes or ketones. For instance, one method described involves refluxing a mixture of 2-aminobenzimidazole and 2-carboxybenzaldehyde in ethanol, leading to the formation of the target compound with subsequent recrystallization to obtain pure crystals suitable for analysis .
Crystal Structure Analysis
A single crystal structure analysis revealed that the compound crystallizes in a monoclinic P21/c space group. The structural features include:
- An isoindolin-1-one moiety that is effectively planar.
- Significant intermolecular hydrogen bonding interactions contributing to the stability of the solid-state structure.
The dihedral angles between various planes within the molecule suggest a complex three-dimensional arrangement that may influence its biological activity .
Anti-Diabetic Potential
Recent studies have demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant anti-diabetic properties. For example, a series of α-glucosidase inhibitors were synthesized based on benzimidazole structures. Compounds derived from this class showed promising results with IC50 values indicating potent inhibition of α-glucosidase activity. Notably, compounds 15o and 22d displayed IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively, demonstrating their potential as effective anti-diabetic agents .
The mechanism underlying the anti-diabetic activity involves non-competitive inhibition of α-glucosidase, as confirmed by kinetic studies and molecular docking simulations which indicated that these compounds bind to an allosteric site on the enzyme. Furthermore, fluorescence quenching experiments validated direct binding interactions between the inhibitors and α-glucosidase .
Case Studies
Case Study: In Vivo Evaluation
In vivo evaluations using animal models have shown that compound 15o significantly lowers blood glucose levels and enhances oral sucrose tolerance when compared to standard treatments like acarbose. This suggests not only efficacy but also a favorable safety profile as no cytotoxic effects were observed against liver cells (LO2 cells) during testing .
Comparative Data Table
Compound | IC50 (µM) | Mechanism | In Vivo Efficacy |
---|---|---|---|
Compound 15o | 2.09 | Non-competitive inhibitor | Significant hypoglycemic effect |
Compound 22d | 0.71 | Non-competitive inhibitor | Comparable to acarbose |
Propriétés
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c23-19-18(22-24-15-10-4-5-11-16(15)25-22)17-12-6-7-13-26(17)20(19)21(27)14-8-2-1-3-9-14/h1-13H,23H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPQVZOLGYHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.